![molecular formula C11H15N5OS2 B5307611 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as ITTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITTA is a member of the thiazole family of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been shown to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo models. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on various pathways and enzymes.
Direcciones Futuras
There are several future directions for research on 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various pathways and enzymes. Another area of research could focus on developing more potent and selective this compound analogs for use in therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Métodos De Síntesis
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized using a variety of methods, including the reaction of 2-bromoacetic acid with 2-mercapto-1,3-thiazole, followed by reaction with 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Other methods involve the reaction of 2-chloroacetic acid with 2-mercapto-1,3-thiazole, followed by reaction with 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol.
Aplicaciones Científicas De Investigación
2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound exhibited potent anti-inflammatory activity in animal models of inflammation. Another study found that this compound showed significant anticancer activity in vitro against several human cancer cell lines.
Propiedades
IUPAC Name |
2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-7(2)16-8(3)14-15-11(16)19-6-9(17)13-10-12-4-5-18-10/h4-5,7H,6H2,1-3H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOHKEVPTZYAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C(C)C)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)
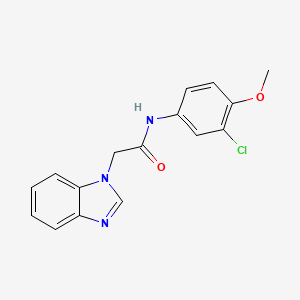
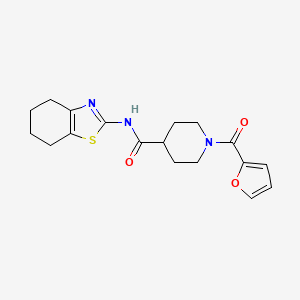
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)
![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)
![4-methoxy-3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B5307587.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)
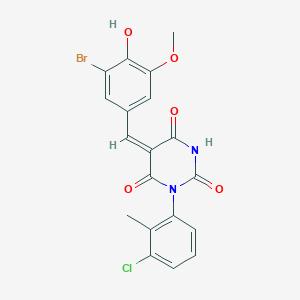
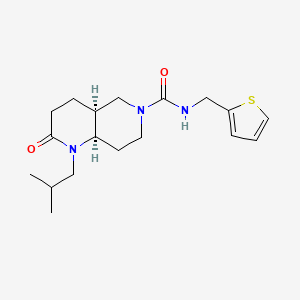
![2-{3-[2-(3-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}acetamide](/img/structure/B5307608.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5307619.png)
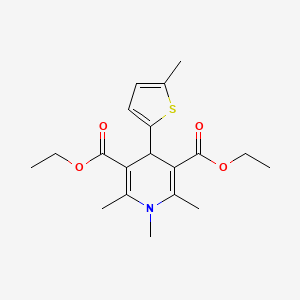
![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)